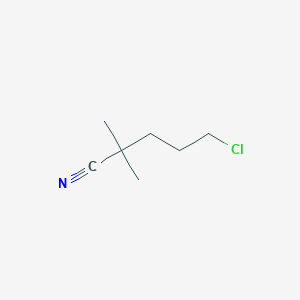

5-Chloro-2,2-dimethylpentanenitrile

Description

Academic Significance as a Crucial Synthetic Intermediate

The primary academic interest in 5-Chloro-2,2-dimethylpentanenitrile lies in its role as a building block for more complex molecules. The presence of two distinct reactive sites—the nitrile and the alkyl chloride—allows for selective and sequential reactions. This dual functionality makes it a valuable precursor in the synthesis of various organic compounds.

For instance, the nitrile group can undergo hydrolysis to form carboxylic acids, reduction to form amines, or react with Grignard reagents to yield ketones. Simultaneously, the chlorine atom can be displaced through nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups. This strategic placement of reactive centers is of significant interest to synthetic chemists aiming to construct intricate molecular architectures.

Research has highlighted its utility as a nonpolar solvent and as a reagent in phase transfer catalysis. biosynth.com It has also been employed as a hydrolyzing agent in the synthesis of other chemical compounds. biosynth.com The investigation of such intermediates is crucial for the development of new synthetic methodologies and the efficient production of target molecules, including those with potential applications in pharmaceuticals and materials science.

Positioning within the Chemical Landscape of Substituted Nitriles and Halogenated Alkanes

This compound occupies a unique position at the intersection of two important classes of organic compounds: substituted nitriles and halogenated alkanes.

Substituted Nitriles: This class of compounds is characterized by the presence of a cyano (-C≡N) group. The nitrile group is a powerful electron-withdrawing group, influencing the reactivity of the rest of the molecule. It is a key functional group in the synthesis of many pharmaceuticals, agrochemicals, and dyes. The versatility of the nitrile group in transformations into amines, amides, and carboxylic acids makes it a cornerstone of organic synthesis.

Halogenated Alkanes: These are alkanes containing one or more halogen atoms. The carbon-halogen bond is polarized, making the carbon atom electrophilic and susceptible to nucleophilic attack. This reactivity is fundamental to a vast number of synthetic transformations, including the formation of carbon-carbon and carbon-heteroatom bonds.

By combining these two functionalities, this compound offers a broader range of synthetic possibilities than monofunctional nitriles or alkyl halides. The gem-dimethyl group at the 2-position sterically hinders reactions at the adjacent nitrile group, potentially allowing for selective reactions at the more accessible chloro-substituted end of the molecule. This structural feature is a key aspect of its chemical personality and a point of interest for chemists designing multi-step synthetic pathways.

Chemical and Physical Properties

Below are the key chemical and physical properties of this compound.

| Property | Value |

| Molecular Formula | C7H12ClN |

| Molecular Weight | 145.63 g/mol |

| IUPAC Name | This compound |

| CAS Number | 4207-54-9 |

| Canonical SMILES | CC(C)(CCCCl)C#N |

| InChI | InChI=1S/C7H12ClN/c1-7(2,6-9)4-3-5-8/h3-5H2,1-2H3 |

| InChIKey | AGJFOWMZIAASOW-UHFFFAOYSA-N |

Data sourced from PubChem. nih.gov

Properties

IUPAC Name |

5-chloro-2,2-dimethylpentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClN/c1-7(2,6-9)4-3-5-8/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGJFOWMZIAASOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCCCl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30294995 | |

| Record name | 5-chloro-2,2-dimethylpentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30294995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4207-54-9 | |

| Record name | NSC99207 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99207 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-chloro-2,2-dimethylpentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30294995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Chloro 2,2 Dimethylpentanenitrile

Historical Trajectories and Evolutionary Developments in Preparation Routes

The primary method for synthesizing 5-Chloro-2,2-dimethylpentanenitrile is through the alkylation of isobutyronitrile (B166230) (2,2-dimethylpropanenitrile) with 1-bromo-3-chloropropane (B140262). google.com This reaction involves the formation of a new carbon-carbon bond at the carbon atom adjacent to the nitrile group. Over time, the specific conditions for this alkylation have been significantly refined to improve efficiency and practicality.

Early Alkylation Approaches: Low-Temperature Conditions and Polar Solvent Systems

Initial methods for the alkylation of nitriles like isobutyronitrile often relied on the use of polar solvents. google.com While specific details for this particular compound's early synthesis are not extensively documented in the provided results, such approaches in organic chemistry typically required low, often cryogenic, temperatures to control the reaction and minimize the formation of byproducts. The use of polar aprotic solvents was a common feature of these earlier procedures. google.com These conditions, however, present challenges for large-scale industrial production due to the high energy costs associated with maintaining low temperatures and potential difficulties in product isolation.

Advancements to Enhanced Alkylation Protocols: Elevated Temperatures and Non-polar Solvents

A significant breakthrough in the synthesis of this compound was the development of a process that allows the reaction to be carried out at significantly higher temperatures in non-polar solvents. google.com This enhanced protocol was found to proceed in high yield at temperatures up to 65°C, representing a more efficient and effective manufacturing procedure. google.com This shift fundamentally improved the industrial viability of the synthesis.

The success of the advanced alkylation protocol hinges on the use of strong, non-nucleophilic bases. The primary role of the base is to deprotonate the isobutyronitrile at the alpha-carbon, generating a carbanion (an enolate equivalent) that can then act as a nucleophile and attack the 1-bromo-3-chloropropane.

Bases such as Lithium bis(trimethylsilyl)amide (LiHMDS) and lithium amide are particularly effective. google.com LiHMDS is a potent, sterically hindered base with a pKa of its conjugate acid around 26. wikipedia.org Its bulky nature prevents it from acting as a nucleophile itself, which is crucial for avoiding unwanted side reactions and maximizing the yield of the desired alkylated product. wikipedia.org

Table 1: Bases Used in Enhanced Synthesis of this compound

| Base Name | Abbreviation | Key Properties |

|---|---|---|

| Lithium bis(trimethylsilyl)amide | LiHMDS | Strong, non-nucleophilic, sterically hindered base. wikipedia.org |

The transition to non-polar solvents is a cornerstone of the improved synthetic route. google.com These solvents are advantageous for several reasons, including better solubility for the non-polar reagents and intermediates, and potentially easier product separation and solvent recovery on an industrial scale. The use of non-polar solvents in conjunction with the specified bases has been shown to lead to high reaction yields. google.com

Table 2: Suitable Non-polar Solvents

| Solvent |

|---|

| Hexane |

| Heptane |

| Toluene |

| Ethylbenzene (B125841) |

This table lists representative non-polar solvents suitable for the enhanced alkylation protocol. google.com

Comparative Analysis of Diverse Synthetic Pathways and Yield Efficiencies

The evolution of the synthetic methodology for this compound showcases a clear improvement in reaction conditions and efficiency. While early approaches were feasible at a laboratory scale, the enhanced protocols are far more suited for industrial production. The modern method provides a more practical and effective route, achieving high yields without the need for cryogenic temperatures or polar solvents. google.com A subsequent step in a process starting with this compound, for instance, has been reported with a 91% yield, indicating the high efficiency of the initial alkylation. google.com

Table 3: Comparison of Synthetic Protocols for this compound

| Feature | Early Alkylation Approaches | Enhanced Alkylation Protocol |

|---|---|---|

| Solvent Type | Polar google.com | Non-polar (e.g., Hexane) google.com |

| Temperature | Low / Cryogenic (inferred) google.com | 15°C to 65°C google.com |

| Base | Not specified, likely strong bases | Lithium bis(trimethylsilyl)amide, Lithium Amide google.com |

| Yield | Lower (inferred) | High google.com |

| Industrial Scalability | Challenging | Favorable |

Table 4: List of Compounds

| Compound Name |

|---|

| This compound |

| Isobutyronitrile (2,2-dimethylpropanenitrile) |

| 1-Bromo-3-chloropropane |

| Lithium bis(trimethylsilyl)amide |

| Lithium amide |

| Hexane |

| Heptane |

| Toluene |

Contemporary and Emerging Methodologies in this compound Synthesis

The primary and most well-documented method for the synthesis of this compound involves the alkylation of isobutyronitrile. This approach has been detailed in the patent literature and represents a significant route to obtaining this valuable intermediate. google.com

A key process involves the reaction of isobutyronitrile with 1-bromo-3-chloropropane in the presence of a strong base and a non-polar solvent. google.com This reaction is a classic example of nucleophilic substitution, where the carbanion generated from isobutyronitrile attacks the electrophilic carbon of 1-bromo-3-chloropropane.

The choice of base is critical for the deprotonation of isobutyronitrile to form the corresponding anion. The patent literature describes the use of lithium bis(trimethylsilyl)amide (LiHMDS) or lithium amide as effective bases for this transformation. google.com The reaction is typically carried out in a non-polar solvent such as hexane, heptane, toluene, or ethylbenzene. google.com

One of the notable advancements in this methodology is the ability to conduct the reaction at temperatures ranging from approximately 15°C to 65°C. google.com This is a significant improvement over previously described methods for similar alkylations of isobutyronitrile, which often required cryogenic temperatures of -78°C and the use of polar solvents. google.com The ability to perform the reaction at or near room temperature offers considerable advantages in terms of energy efficiency and scalability for industrial applications.

A specific example of this synthesis involves the sequential addition of isobutyronitrile and 1-bromo-3-chloropropane to a solution of lithium bis(trimethylsilyl)amide in a suitable solvent. google.com After the reaction is complete, a simple workup procedure involving quenching with water and separation of the organic phase yields the desired this compound. google.com The product is typically obtained as an oil and can be identified and its purity assessed by gas chromatography. google.com

The following table summarizes the key parameters for the synthesis of this compound as described in the patent literature:

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Purity of Product | Yield |

| Isobutyronitrile | 1-bromo-3-chloropropane | Lithium bis(trimethylsilyl)amide | Hexane | 5°C to room temperature | 80% | 90.9% |

Data sourced from patent US6344580B1. google.com

While the alkylation of isobutyronitrile remains the principal reported method for the synthesis of this compound, the field of organic synthesis is continually evolving. Emerging methodologies such as flow chemistry and novel catalytic systems are being increasingly applied to the synthesis of chemical intermediates. mdpi.com Although specific examples of the application of these modern techniques to the synthesis of this compound are not yet widely reported in the literature, they represent a promising area for future research and process optimization. The development of a catalytic, enantioselective synthesis, for instance, could open up new applications for chiral derivatives of this compound.

Further research into alternative synthetic routes, potentially avoiding the use of highly reactive organolithium bases or exploring more environmentally benign solvent systems, would be of significant interest to the chemical community.

Chemical Reactivity and Mechanistic Investigations of 5 Chloro 2,2 Dimethylpentanenitrile

Nucleophilic Substitution Reactions at the Terminal Halogen Center

The chlorine atom at the terminal position of 5-Chloro-2,2-dimethylpentanenitrile is susceptible to nucleophilic attack, leading to a variety of substitution products.

Transformation to Dinitriles: Detailed Reaction Mechanisms and Optimized Conditions

A key transformation of this compound is its conversion to 2,2-dimethyladiponitrile through reaction with a cyanide source. This reaction is significant for the synthesis of dinitriles, which are precursors to other valuable compounds like diamines and dicarboxylic acids. The reaction is typically carried out by heating the halogenoalkane under reflux with a solution of sodium or potassium cyanide in ethanol. chemguide.co.uk

The choice of the cyanide-delivering reagent and the reaction conditions are crucial for the successful synthesis of 2,2-dimethyladiponitrile. Sodium cyanide is a common and practical source of cyanide ions. youtube.com

Phase-transfer catalysis (PTC) is a powerful technique to facilitate reactions between reactants in immiscible phases, such as an aqueous solution of a cyanide salt and an organic solution of the alkyl halide. wikipedia.orgdalalinstitute.com A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) hydrogen sulfate, transports the cyanide anion from the aqueous phase to the organic phase where the reaction occurs. wikipedia.orgcrdeepjournal.org This method often leads to faster reactions, higher yields, and milder reaction conditions, making it an environmentally friendly approach. dalalinstitute.comresearchgate.net

Table 1: Common Phase-Transfer Catalysts

| Catalyst Type | Examples |

|---|---|

| Quaternary Ammonium Salts | Benzyltriethylammonium chloride, Methyltricaprylammonium chloride, Methyltributylammonium chloride, Tetrabutylammonium hydrogen sulfate |

| Phosphonium Salts | Hexadecyltributylphosphonium bromide |

| Crown Ethers | - |

This table presents examples of common phase-transfer catalysts used in organic synthesis. wikipedia.org

The nucleophilic substitution of the chlorine atom in this compound by a cyanide ion can proceed through either an SN1 or SN2 mechanism. masterorganicchemistry.comyoutube.com

SN2 Mechanism: This is a one-step, concerted process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. masterorganicchemistry.com The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.com Primary and methyl halides predominantly undergo SN2 reactions due to less steric hindrance. pressbooks.publibretexts.org

SN1 Mechanism: This is a two-step process that involves the formation of a carbocation intermediate after the leaving group departs. masterorganicchemistry.com The rate of an SN1 reaction is primarily dependent on the concentration of the substrate. youtube.com Tertiary halides favor the SN1 pathway due to the stability of the resulting tertiary carbocation. masterorganicchemistry.compressbooks.pub

Given that this compound is a primary alkyl halide, the reaction with cyanide is expected to proceed predominantly through the SN2 pathway . libretexts.org This involves a backside attack by the cyanide nucleophile on the carbon atom bonded to the chlorine, leading to an inversion of stereochemistry if the carbon were chiral. The use of a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), favors SN2 reactions. pressbooks.publibretexts.org

Table 2: Comparison of SN1 and SN2 Reactions

| Feature | SN1 | SN2 |

|---|---|---|

| Rate Law | Rate = k[electrophile] | Rate = k[nucleophile][electrophile] |

| Mechanism | Two steps, carbocation intermediate | One step, concerted |

| Substrate Preference | Tertiary > Secondary > Primary | Methyl > Primary > Secondary |

| Nucleophile | Weak nucleophiles are effective | Strong nucleophiles are required |

| Solvent | Favored by polar protic solvents | Favored by polar aprotic solvents |

This table summarizes the key differences between SN1 and SN2 reaction mechanisms. pressbooks.publibretexts.org

Exploration of Other Nucleophilic Substitution Pathways and Their Product Distributions

Besides the reaction with cyanide, the terminal chlorine atom of this compound can be displaced by other nucleophiles, leading to a variety of products. For instance, reaction with hydroxide (B78521) ions would yield 5-hydroxy-2,2-dimethylpentanenitrile. The choice of nucleophile and reaction conditions will determine the major product formed.

Reactions Involving the Nitrile Functionality

The nitrile group in this compound is also a site of chemical reactivity.

Hydrolysis to Carboxylic Acids and Corresponding Derivatives

The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. pressbooks.pub The hydrolysis of nitriles is a two-step process. In the context of this compound, the initial nucleophilic substitution to form the dinitrile, 2,2-dimethyladiponitrile, would be followed by hydrolysis. libretexts.org

Heating the dinitrile with an aqueous acid or base will convert both nitrile groups into carboxylic acid groups, ultimately forming 2,2-dimethyladipic acid. This hydrolysis proceeds through a nucleophilic addition-elimination mechanism. pressbooks.pub

Reduction to Primary Amines via Catalytic or Stoichiometric Methods

The conversion of the nitrile group in this compound to a primary amine, yielding 5-Chloro-2,2-dimethylpentan-1-amine, can be achieved through several well-established reduction methodologies. These methods are broadly categorized as catalytic hydrogenation or stoichiometric reduction.

Catalytic Hydrogenation is often the most economical and atom-efficient route for producing primary amines from nitriles. wikipedia.org This process typically involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. chemguide.co.uk

Catalysts: Group 10 metals are highly effective, with Raney nickel, palladium black, and platinum dioxide being common choices. wikipedia.org Ruthenium-based catalysts, sometimes used with triphenylphosphine (B44618) ligands, are also efficient for the chemoselective reduction of nitriles to primary amines. nih.govgoogle.com

Reaction Conditions: The reaction generally requires elevated temperature and pressure, which can vary depending on the specific catalyst used. chemguide.co.ukgoogle.com The choice of solvent and pH can also influence the reaction's outcome. wikipedia.org

Selectivity: A significant challenge in nitrile hydrogenation is preventing the formation of secondary and tertiary amine byproducts. bme.hu These side reactions occur when the intermediate imine reacts with the primary amine product. wikipedia.org The selectivity for the primary amine can often be controlled by the choice of catalyst, reaction conditions, and the use of additives like ammonia. wikipedia.orggoogle.com

Stoichiometric Reduction employs strong reducing agents to convert the nitrile to a primary amine. These methods are common in laboratory-scale synthesis.

Metal Hydrides: Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reagent for this transformation. chemguide.co.uk The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether, followed by an acidic workup to yield the primary amine. chemguide.co.uk It is important to note that weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce nitriles. chemguide.co.uk

Amine Boranes: Ammonia borane (B79455) (NH₃BH₃) has emerged as a viable, metal-free alternative for the reduction of a wide range of nitriles to primary amines under thermal conditions. acs.org This method is noted for its tolerance of various functional groups. acs.org

The table below summarizes common methods applicable to the reduction of the nitrile group.

| Method | Reagent/Catalyst | Typical Conditions | Key Characteristics |

|---|---|---|---|

| Catalytic Hydrogenation | H₂ with Raney Ni, Pt, Pd, or Ru | Elevated temperature and pressure (e.g., 0-200 °C, 500-2000 psig) google.com | Economical for large scale; potential for side products (secondary/tertiary amines). wikipedia.orgbme.hu |

| Stoichiometric Reduction (Metal Hydride) | Lithium Aluminium Hydride (LiAlH₄) | Anhydrous ether solvent, followed by acid workup. chemguide.co.uk | High reactivity and yield; requires anhydrous conditions. chemguide.co.ukstudymind.co.uk |

| Stoichiometric Reduction (Metal-Free) | Ammonia Borane (NH₃BH₃) | Thermal decomposition, no catalyst required. acs.org | Environmentally benign; tolerant of many functional groups. acs.org |

Cyclization and Other Intramolecular Functional Group Transformations

The structure of this compound, featuring a terminal chloride and a nitrile group separated by a three-carbon linker, is well-suited for intramolecular reactions. These transformations can lead to the formation of five-membered cyclic structures.

One potential pathway involves the reduction of the nitrile to a primary amine, as discussed previously. The resulting 5-chloro-2,2-dimethylpentan-1-amine contains a nucleophilic amine and an electrophilic alkyl chloride within the same molecule. This arrangement facilitates an intramolecular nucleophilic substitution (SN2) reaction, where the amine attacks the carbon bearing the chlorine atom, displacing the chloride ion to form a cyclic secondary amine, 3,3-dimethylpiperidine .

Another possibility is the direct intramolecular cyclization of the nitrile itself. While the gem-dimethyl group at the C2 position prevents the formation of an enolate for a Thorpe-Ziegler type reaction, the nitrile's nitrogen atom could potentially act as a nucleophile. This would likely require activation of the nitrile, for instance by coordination to a Lewis acid, to enhance the nucleophilicity of the nitrogen and facilitate the attack on the electrophilic C-Cl bond.

Advanced Organometallic Chemistry and C-H Bond Activation Studies

The presence of both C-H and C-Cl bonds in this compound makes it an interesting substrate for studies in organometallic chemistry, particularly concerning C-H bond activation and catalytic transformations involving transition metals.

Thermodynamic and Kinetic Investigations of C-H Bond Activation in Related Nitriles and Chloroalkanes

While specific thermodynamic and kinetic data for this compound are not available, studies on related linear alkylnitriles and chloroalkanes provide significant insights. Research using rhodium complexes, such as the [Tp'RhL] fragment (where Tp' = tris(3,5-dimethylpyrazolyl)borate), has been instrumental in understanding the fundamental principles of C-H bond activation in the presence of functional groups like nitriles and chlorides. nih.govacs.org

Key findings from these studies include:

Influence of Substituents: The presence of a cyano (CN) or chloro (Cl) substituent has a significant effect on the thermodynamics of C-H activation. These groups dramatically strengthen the resulting metal-carbon (M-C) bond when they are in the α-position relative to the activated C-H bond. acs.org

Positional Effects: The strengthening effect on the M-C bond diminishes substantially as the functional group moves further away from the metal center (i.e., to the β, γ, or δ positions). nih.govacs.org In the case of this compound, C-H activation could occur at the C3 or C4 positions, and the thermodynamic parameters would be influenced by the proximity of the CN group at C1 and the Cl group at C5.

Kinetic vs. Thermodynamic Control: Studies on related systems have shown the possibility of divergent kinetic and thermodynamic selectivity in C-H activation, leading to the formation of different-sized metallacycles. wisc.edu

The following table summarizes the relative free energies for C-H activation in various positions of related functionalized alkanes by a rhodium complex, providing a framework for predicting the behavior of this compound.

| Compound Type | Position of Activation | Relative ΔG° (kcal/mol) | Key Observation |

|---|---|---|---|

| Alkylnitriles | α-CN | -4.9 | Strong M-C bond formation due to α-substituent. acs.org |

| Alkylnitriles | β-CN | -1.7 | Effect of CN group diminishes with distance. acs.org |

| Alkylnitriles | γ-CN | -0.5 | Effect of CN group diminishes with distance. acs.org |

| Chloroalkanes | α-Cl | -4.5 | Strong M-C bond formation due to α-substituent. acs.org |

| Chloroalkanes | γ-Cl | -0.6 | Effect of Cl group diminishes with distance. acs.org |

Reactivity with Transition Metal Complexes and Novel Catalytic Transformations

The dual functionality of this compound allows for diverse reactivity with transition metal complexes, opening pathways to novel catalytic transformations.

Nitrile Coordination: Nitriles are known to act as ligands for transition metals. wikiwand.com Upon coordination to a cationic metal center, the nitrile ligand becomes activated and more susceptible to attack by nucleophiles. wikipedia.org This principle is the basis for catalytic nitrile hydration reactions. wikipedia.org

C-Cl Bond Activation: The alkyl chloride moiety can readily react with low-valent transition metal complexes via oxidative addition. This is a fundamental step in a vast array of catalytic cross-coupling reactions. For this compound, this could enable the substitution of the chloride with various other functional groups. Recent advances have shown that even challenging C-Cl bonds in polymers like PVC can be functionalized using copper catalysts. acs.org

Novel Transformations: The combination of these reactive sites within one molecule allows for the design of novel metal-catalyzed reactions. A transition metal could, for example, catalyze an intramolecular C-N bond formation by first activating the C-Cl bond, followed by nucleophilic attack from the nitrile nitrogen. Furthermore, the development of catalysts for C-H functionalization could allow for the direct conversion of C-H bonds within the pentyl chain into new C-C or C-heteroatom bonds. researchgate.net While less common, direct activation and functionalization of the strong C-CN bond via transition metal catalysis is also an emerging field of research. snnu.edu.cnresearchgate.net

Advanced Spectroscopic Characterization and Analytical Methodologies for 5 Chloro 2,2 Dimethylpentanenitrile and Its Derivatives

Chromatographic Techniques for Purity Assessment and Identity Confirmation

Chromatographic methods, particularly gas chromatography, are paramount for separating volatile compounds from a mixture, allowing for both qualitative identification and quantitative purity assessment.

Gas chromatography (GC) is a powerful technique for determining the purity of volatile compounds like 5-Chloro-2,2-dimethylpentanenitrile. The method separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a stationary phase within a column. birchbiotech.com For quantitative analysis, the area under the peak corresponding to the compound of interest is measured and compared to the total area of all peaks in the chromatogram. youtube.com

While specific quantitative analysis of this compound is not extensively documented in publicly available literature, a standard GC method can be readily developed. A typical setup would involve a non-polar or medium-polarity capillary column, such as a 5% polysilarylene and 95% polydimethylsiloxane (B3030410) copolymer column. ijpsr.com A flame ionization detector (FID) would offer good sensitivity for this organic analyte. However, for enhanced specificity, especially in complex matrices, a mass spectrometer (MS) detector is preferable. nih.gov

The purity is calculated as the percentage of the peak area of the target compound relative to the sum of all peak areas (excluding the solvent peak). youtube.com For higher accuracy, response factors for known impurities can be determined using certified reference standards. chromforum.org A well-validated GC method would demonstrate linearity, with a correlation coefficient (r²) greater than 0.99, and establish limits of detection (LOD) and quantification (LOQ). ijpsr.com

Table 1: Illustrative GC Parameters for Purity Analysis of this compound

| Parameter | Value/Type |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent) |

| Carrier Gas | Helium, constant flow rate of 1 mL/min |

| Injector Temperature | 250 °C |

| Injection Mode | Split (e.g., 20:1 ratio) |

| Oven Program | Initial 50°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min) |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

| MS Detector | Scan range m/z 40-300 |

| FID Detector Temp | 300 °C |

This table represents a typical set of parameters and would require optimization for the specific application.

Advanced Spectroscopic Methods for Comprehensive Structural Elucidation and Conformational Analysis

While GC can confirm purity and identity, advanced spectroscopic methods are required for unambiguous structural elucidation and to probe the fine details of molecular geometry and conformation.

Although no specific microwave spectroscopic study on this compound is currently available in the literature, the principles can be illustrated with data from similar chlorinated molecules. The analysis of the microwave spectrum allows for the determination of rotational constants (A, B, C), centrifugal distortion constants, and nuclear quadrupole coupling constants (χ). furman.edu

The rotational constants (A, B, and C) are inversely proportional to the principal moments of inertia of the molecule. By measuring a sufficient number of rotational transitions for the parent molecule and its isotopologues (e.g., containing ¹³C or ³⁷Cl), it is possible to determine the precise bond lengths and angles, thus defining the molecular geometry in the gas phase. Theoretical calculations using quantum chemistry methods are often used to predict these constants and aid in the assignment of the experimental spectrum. nih.govmdpi.com

Centrifugal distortion constants (e.g., Dⱼ, Dⱼₖ) account for the slight stretching of the molecule as it rotates. furman.edu Their analysis provides information about the rigidity of the molecular framework.

The nuclear quadrupole coupling constants (e.g., χₐₐ, χₑₑ, χₑₑ) describe the interaction between the electric field gradient at the chlorine nucleus and its nuclear electric quadrupole moment. uva.es These constants are highly sensitive to the electronic distribution in the C-Cl bond and can provide insights into the nature of the chemical bond, including its ionicity and hybridization. For instance, the value of χₑₑ for the ³⁵Cl isotopologue of 2-chloro-4-fluorotoluene (B151448) has been determined to be –39.432 MHz. uva.es

Table 2: Hypothetical Microwave Spectroscopy Data for this compound (³⁵Cl isotopologue)

| Parameter | Symbol | Hypothetical Value | Information Provided |

| Rotational Constants | A, B, C | e.g., A ≈ 1500 MHz, B ≈ 800 MHz, C ≈ 600 MHz | Precise molecular structure (bond lengths, angles) |

| Centrifugal Distortion | Dⱼ, Dⱼₖ | e.g., Dⱼ ≈ 0.5 kHz | Molecular rigidity and vibrational frequencies |

| Quadrupole Coupling | χₐₐ, χₑₑ, χₑₑ | e.g., χₐₐ ≈ -35 MHz | Electronic environment of the C-Cl bond |

Note: The values in this table are purely illustrative and are based on typical ranges for similar molecules. Experimental determination is required for accurate values.

Mass spectrometry is a crucial tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern. When coupled with Gas Chromatography (GC-MS), it provides a powerful method for identifying components in a mixture. nih.govnih.gov

The mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), a characteristic [M+2]⁺ peak with approximately one-third the intensity of the [M]⁺ peak should be observed. miamioh.edu

The fragmentation of the molecular ion is governed by the stability of the resulting fragments. For this compound, several key fragmentation pathways can be predicted:

Loss of Chlorine: Cleavage of the C-Cl bond is a common fragmentation pathway for chloroalkanes, which would result in a fragment at m/z [M-Cl]⁺.

Alpha-Cleavage: The bond between the carbon bearing the nitrile group and the adjacent quaternary carbon is susceptible to cleavage.

Fragmentation of the tert-Butyl Group: The 2,2-dimethylpropyl group (tert-butyl) is known to produce a very stable tert-butyl cation ([C₄H₉]⁺) at m/z 57, which is often the base peak in the mass spectra of compounds containing this moiety. docbrown.info

Loss of HCl: Elimination of a neutral hydrogen chloride molecule can also occur.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 145/147 | [C₇H₁₂ClN]⁺ | Molecular Ion ([M]⁺, [M+2]⁺) |

| 110 | [C₇H₁₂N]⁺ | Loss of Cl radical |

| 96 | [C₆H₁₀N]⁺ | Loss of CH₃ from [M-Cl]⁺ |

| 82 | [C₅H₈N]⁺ | Alpha-cleavage next to the nitrile group |

| 57 | [C₄H₉]⁺ | Formation of tert-butyl cation |

| 41 | [C₃H₅]⁺ | Further fragmentation |

This table presents predicted fragments based on established fragmentation rules. The actual mass spectrum would need to be obtained for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Confirmation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, providing detailed information about the carbon and hydrogen framework. For this compound, both ¹H and ¹³C NMR spectroscopy are employed to confirm its connectivity and the chemical environment of each atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the four non-equivalent sets of protons in the molecule. The chemical shifts (δ) are influenced by the electronegativity of the adjacent functional groups, particularly the chlorine atom and the nitrile group.

The protons on the carbon adjacent to the chlorine atom (C5) are expected to be the most deshielded, appearing as a triplet in the range of 3.5-3.7 ppm. The protons on the gem-dimethyl groups (C2-methyls) are chemically equivalent and would appear as a singlet further upfield, typically around 1.3 ppm. The methylene (B1212753) protons at the C3 and C4 positions will appear as multiplets, with the C4 protons being slightly more deshielded due to their proximity to the chlorine atom.

The predicted ¹H NMR spectral data is summarized in the following table:

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| (CH₃)₂C- | ~1.3 | Singlet | 6H |

| -CH₂- (C3) | ~1.8 | Multiplet | 2H |

| -CH₂- (C4) | ~2.0 | Multiplet | 2H |

| -CH₂Cl | ~3.6 | Triplet | 2H |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound will exhibit six distinct signals, as all seven carbon atoms are not chemically equivalent. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of the carbon atoms.

The carbon of the nitrile group (C1) is characteristically found in the 115–125 ppm region. The quaternary carbon (C2) bearing the two methyl groups will appear in the 35-45 ppm range. The carbons of the two methyl groups are equivalent and will produce a single signal, typically between 20-30 ppm. The methylene carbons (C3, C4, and C5) will have distinct signals, with the carbon bonded to the chlorine atom (C5) being the most deshielded among them, appearing around 40-50 ppm.

The predicted ¹³C NMR spectral data is detailed in the table below:

| Carbon Assignment | Chemical Shift (δ, ppm) |

| -C N | 115 - 125 |

| (C H₃)₂C- | 20 - 30 |

| (CH₃)₂C - | 35 - 45 |

| -C H₂- (C3) | 25 - 35 |

| -C H₂- (C4) | 30 - 40 |

| -C H₂Cl | 40 - 50 |

Elemental Analysis for Empirical Formula Validation.

Elemental analysis is a crucial analytical technique used to determine the mass percentage of each element present in a compound. This data is then used to calculate the empirical formula of the substance, which represents the simplest whole-number ratio of atoms in the molecule. For this compound, with the molecular formula C₇H₁₂ClN, the theoretical elemental composition can be calculated to validate the purity and identity of a synthesized sample. nih.gov

The theoretical elemental percentages are calculated based on the atomic masses of carbon (C), hydrogen (H), chlorine (Cl), and nitrogen (N), and the molecular weight of the compound.

The calculated elemental analysis data for this compound is presented in the table below. Experimental values from a purified sample should ideally be within ±0.4% of these theoretical values to confirm the empirical and molecular formula.

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon (C) | 12.01 | 7 | 84.07 | 57.72 |

| Hydrogen (H) | 1.01 | 12 | 12.12 | 8.32 |

| Chlorine (Cl) | 35.45 | 1 | 35.45 | 24.34 |

| Nitrogen (N) | 14.01 | 1 | 14.01 | 9.62 |

| Total | 145.65 | 100.00 |

Computational Chemistry and Theoretical Investigations of 5 Chloro 2,2 Dimethylpentanenitrile

Molecular Modeling and Quantum Chemical Calculations for Geometry Optimization

Molecular modeling and quantum chemical calculations are fundamental tools for determining the three-dimensional structure and conformational preferences of molecules. For 5-Chloro-2,2-dimethylpentanenitrile, these methods can elucidate bond lengths, bond angles, and dihedral angles, providing a detailed picture of its geometry.

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are used to find the minimum energy conformation of the molecule. These calculations solve the Schrödinger equation for the molecule's electronic structure to determine its most stable geometry. Different basis sets, which are sets of mathematical functions used to describe the orbitals of the atoms, can be employed to achieve varying levels of accuracy. For a molecule like this compound, a basis set such as 6-31G* would provide a reasonable balance between computational cost and accuracy for geometry optimization.

Table 1: Calculated Geometrical Parameters for this compound (DFT/6-31G)*

| Parameter | Value |

| C-Cl Bond Length | ~1.8 Å |

| C≡N Bond Length | ~1.15 Å |

| C2-C3 Bond Length | ~1.54 Å |

| C-C-C Bond Angles | ~109.5° (tetrahedral) |

| C-C-Cl Bond Angle | ~109.5° |

Note: These are estimated values based on typical bond lengths and angles for similar functional groups and may vary slightly based on the specific computational method and basis set used.

Theoretical Analysis of Reaction Mechanisms and Transition State Structures

Theoretical analysis of reaction mechanisms allows for the exploration of potential reaction pathways and the identification of high-energy transition states. This is particularly important for understanding the reactivity of a molecule like this compound, which has multiple reactive sites.

Energetic Profiles of Nucleophilic Substitutions and Reaction Pathways

The primary alkyl chloride in this compound is a potential site for nucleophilic substitution reactions. However, the presence of the adjacent quaternary carbon center introduces significant steric hindrance, which is known to dramatically slow down SN2 reactions. youtube.com Theoretical calculations can model the approach of a nucleophile and determine the activation energy for the substitution reaction.

For an SN2 reaction, the nucleophile must approach from the backside of the carbon-chlorine bond. The bulky gem-dimethyl group on the adjacent carbon sterically hinders this approach, leading to a high-energy transition state and a slow reaction rate. libretexts.org In fact, neopentyl halides, which have a similar steric profile, are famously unreactive in SN2 reactions. youtube.com

Alternatively, an SN1 mechanism could be considered, which proceeds through a carbocation intermediate. However, the formation of a primary carbocation is energetically unfavorable. Computational studies on related neopentyl systems have shown that even if a primary carbocation is formed, it is prone to rearrangement to a more stable tertiary carbocation. youtube.com

Table 2: Estimated Relative Activation Energies for Nucleophilic Substitution

| Mechanism | Relative Activation Energy (kcal/mol) | Notes |

| SN2 | High | Significant steric hindrance from the gem-dimethyl group. |

| SN1 | High | Formation of an unstable primary carbocation. |

Computational Insights into Carbon-Hydrogen Bond Activation Processes

The selective activation of C-H bonds is a significant area of research in chemistry. researchgate.net Computational chemistry can be used to investigate the feasibility of activating the various C-H bonds in this compound. The molecule contains primary, secondary, and tertiary C-H bonds (on the methyl groups, the methylene (B1212753) chain, and if considering the broader structure, respectively), each with different bond dissociation energies.

Theoretical studies on light alkanes have shown that the activation of C-H bonds can be achieved using transition metal catalysts. rsc.org DFT calculations can model the interaction of a catalyst with the different C-H bonds in the molecule, predicting which bond is most likely to be activated. The presence of the electron-withdrawing nitrile and chloro groups can influence the acidity and reactivity of the neighboring C-H bonds. While direct computational data for C-H activation in this specific molecule is scarce, general principles suggest that the C-H bonds alpha to the nitrile group may exhibit enhanced reactivity due to the inductive effect of the cyano group.

Electronic Structure Analysis and Bonding Characteristics

The electronic structure of a molecule dictates its reactivity and physical properties. For this compound, the electronic environment is influenced by the electronegative chlorine atom and the polar nitrile group.

The carbon-chlorine bond is polarized, with the carbon atom being electrophilic and the chlorine atom being nucleophilic. ncert.nic.in The nitrile group also possesses a significant dipole moment, with the nitrogen atom being more electronegative than the carbon atom. The electronic structure of nitriles is similar to that of alkynes, featuring a triple bond with two π bonds. libretexts.org The lone pair of electrons on the nitrogen atom resides in an sp hybridized orbital. libretexts.org

Quantum chemical calculations can provide a detailed picture of the electron distribution through the analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are crucial for understanding the molecule's reactivity towards electrophiles and nucleophiles.

Table 3: Conceptual Electronic Properties

| Property | Description | Implication for Reactivity |

| HOMO | Highest energy molecular orbital containing electrons. | Location of the HOMO can indicate the site of electrophilic attack. |

| LUMO | Lowest energy molecular orbital that is empty. | Location of the LUMO can indicate the site of nucleophilic attack. |

| Electrostatic Potential Map | Visual representation of the charge distribution in the molecule. | Highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions. |

Predictive Modeling for Novel Reactivity and Functionalization

By building a database of computationally derived properties (such as orbital energies, charge distributions, and steric parameters) for a series of related halogenated nitriles, it would be possible to develop models that predict their reactivity in various transformations. For instance, a model could be trained to predict the rate of nucleophilic substitution or the regioselectivity of a C-H activation reaction based on the molecular structure.

These predictive models can accelerate the discovery of new reactions and the optimization of reaction conditions, reducing the need for extensive experimental screening. For this compound, such models could help in identifying suitable catalysts and reaction conditions for its selective functionalization, overcoming the challenges posed by its sterically hindered nature.

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Pivotal Intermediate in the Synthesis of Complex Molecules

The distinct functional groups of 5-Chloro-2,2-dimethylpentanenitrile allow for its sequential or selective modification, rendering it a crucial intermediate in the synthesis of high-value chemical entities.

Precursor to Key Intermediates for Pharmaceutical and Agrochemical Compounds (e.g., Metconazole)

This compound is instrumental in the synthesis of key intermediates for potent bioactive molecules, most notably the broad-spectrum triazole fungicide, Metconazole (B41703). researchgate.net The synthesis of Metconazole often involves the initial construction of a cyclopentane (B165970) ring system. While some routes start from materials like dimethyl adipate (B1204190) to form a cyclopentanone (B42830) derivative, other industrial methods utilize intermediates that can be derived from or are structurally related to this compound. google.com

One of the critical intermediates in several patented Metconazole syntheses is 2,2-dimethyl-5-(4-chlorobenzyl)cyclopentanone. google.comchemicalbook.com The carbon backbone of this compound is conceptually aligned with the core structure needed for this intermediate. Synthetic pathways can be designed where the nitrile group is converted to a carbonyl or related functionality and the chloro-terminated chain is used to form the cyclopentane ring. The final steps typically involve the reaction of this key cyclopentanone intermediate with a sulfur ylide reagent, followed by the introduction of the 1,2,4-triazole (B32235) ring to yield Metconazole. google.comgoogle.com The structural components of Metconazole highlight the importance of precursors that can provide the necessary dimethylated carbon chain. nih.gov

Strategic Utility in Carbon Chain Elongation Reactions for Target Molecule Synthesis

The chemical structure of this compound offers two distinct points for carbon chain extension, making it a valuable tool for the systematic construction of larger molecules.

Reactions at the Chloro-Terminus: The primary alkyl chloride functionality is a reactive site for nucleophilic substitution reactions. This allows for the introduction of a wide variety of carbon-based nucleophiles, such as organocuprates, Grignard reagents (in the presence of suitable catalysts), or cyanide, effectively elongating the carbon chain from this end.

Transformations of the Nitrile Group: The nitrile group is a versatile functional handle that can be elaborated into various other functionalities. It can undergo addition reactions with organometallic reagents (e.g., Grignard or organolithium reagents) to form ketones after hydrolysis. Alternatively, the nitrile can be reduced to a primary amine, which can then be used in further C-C bond-forming reactions like acylation followed by reduction or reductive amination.

This dual reactivity allows chemists to strategically build out the molecular framework in a controlled manner, adding complexity and functionality as required for a specific target molecule.

Integration into Multi-Step Convergent and Divergent Synthetic Routes

The bifunctional nature of this compound makes it an ideal substrate for both convergent and divergent synthetic strategies, which are hallmarks of efficient and modern organic synthesis.

Convergent Synthesis: In a convergent approach, the chloro and nitrile ends of the molecule can be functionalized independently in two separate reaction sequences. The resulting fragments can then be combined at a later stage. For example, the chloro-end could be converted into an azide, while the nitrile is hydrolyzed to a carboxylic acid. Each fragment could be further elaborated before a final amide bond formation connects them, rapidly assembling a complex target.

Divergent Synthesis: A divergent strategy would involve reacting a common intermediate derived from this compound with a variety of different reagents to produce a library of related compounds. For instance, the chloro group could be substituted with a single nucleophile to create a new, advanced intermediate. The nitrile group of this common intermediate could then be transformed into an amine, an aldehyde, or a ketone, leading to a diverse set of final products, each with unique properties. This approach is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies. Research on the synthesis of selective serotonin (B10506) 2C agonists has utilized similar strategies, where complex scaffolds are built step-wise. nih.govnih.gov

Potential for Development of Novel Derivatives and Advanced Functional Materials

The unique structural features of this compound provide significant opportunities for the creation of novel derivatives with tailored properties for applications in materials science and medicinal chemistry.

By modifying the two functional ends, a vast chemical space can be explored. For example:

Substitution of the Chlorine: The chlorine atom can be replaced with other functional groups such as thiols, ethers, or amines to introduce specific properties. For instance, creating a thiol derivative could allow the molecule to bind to gold surfaces, a key technique in nanotechnology and sensor development.

Modification of the Nitrile: The nitrile group can be polymerized or used as a precursor for heterocyclic ring systems, such as tetrazoles or oxadiazoles, which are important pharmacophores in drug discovery. chemicalbook.com

The synthesis of novel chalcone (B49325) derivatives and other biologically active compounds often relies on building blocks that can be systematically modified. asianpubs.org The development of new benzamide (B126) derivatives has also demonstrated how functionalized chloro-compounds can serve as starting points for libraries of new chemical entities. researchgate.net The rigid, sterically hindered neopentyl core of this compound can impart useful properties like increased solubility in organic media or enhanced thermal stability in the resulting materials. This makes it a promising candidate for the development of specialized polymers, liquid crystals, or functional organic coatings.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem nih.gov |

| Molecular Formula | C₇H₁₂ClN | PubChem nih.gov |

| Molecular Weight | 145.63 g/mol | PubChem nih.gov |

| CAS Number | 4207-54-9 | PubChem nih.gov |

| Canonical SMILES | CC(C)(CCCCl)C#N | PubChem nih.gov |

| Heavy Atom Count | 9 | PubChem nih.gov |

| Rotatable Bond Count | 3 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 1 | PubChem nih.gov |

Patent Landscape and Industrial Research Implications

Analysis of Patented Synthetic Processes and Proprietary Methodologies

The synthesis of 5-Chloro-2,2-dimethylpentanenitrile is a critical step in the production of several high-value chemicals, most notably the fungicide metconazole (B41703). A review of the patent literature reveals that the primary and most commercially significant method for its preparation is the alkylation of isobutyronitrile (B166230).

A key patent in this area, US6344580B1, details a process that reacts isobutyronitrile with 1-bromo-3-chloropropane (B140262). google.com This reaction is carried out in the presence of a strong base and a non-polar solvent. google.com What makes this patented process particularly advantageous for industrial applications is its ability to be conducted at temperatures ranging from 15°C to 65°C. google.com This is a significant improvement over older methods that required cryogenic conditions of -78°C, which are not economically viable for large-scale manufacturing. google.com

The choice of base and solvent is a recurring theme in the patented methodologies. Lithium bis(trimethylsilyl)amide and lithium amide are frequently cited as effective bases for this transformation. google.com Non-polar solvents such as hexane, heptane, toluene, and ethylbenzene (B125841) are preferred to facilitate the reaction and subsequent work-up procedures. google.com

Another important aspect highlighted in the patent landscape is the use of phase-transfer catalysts in the subsequent reaction of this compound. For instance, in the conversion of this compound to 2,2-dimethyladiponitrile through reaction with a cyanide-delivering reagent like sodium cyanide, a phase-transfer catalyst is employed to enhance the reaction rate and yield. google.com

While the alkylation of isobutyronitrile is the dominant patented route, other synthetic strategies for similar chloro-alkane structures are known, though not as prominently featured for this specific compound. These can include the chlorination of corresponding alcohols or other functional group interconversions. However, for this compound, the direct alkylation approach appears to be the most refined and widely adopted in industrial settings due to its efficiency and milder reaction conditions compared to historical alternatives.

Table 1: Patented Synthetic Parameters for this compound

| Parameter | Details | Source |

|---|---|---|

| Primary Reaction | Alkylation of isobutyronitrile with 1-bromo-3-chloropropane | google.com |

| Key Advantage | Milder reaction temperatures (15°C to 65°C) avoiding cryogenic conditions | google.com |

| Bases | Lithium bis(trimethylsilyl)amide, Lithium amide | google.com |

| Solvents | Non-polar solvents (hexane, heptane, toluene, ethylbenzene) | google.com |

| Subsequent Step | Reaction with a cyanide-delivering reagent (e.g., sodium cyanide) using a phase-transfer catalyst | google.com |

Commercial Utility and Considerations for Industrial-Scale Production and Process Optimization

The primary commercial utility of this compound lies in its role as a crucial building block for the synthesis of the triazole fungicide, metconazole. google.com This agrochemical is vital for protecting a wide range of crops from fungal diseases. The demand for effective and high-purity intermediates like this compound is therefore directly linked to the agricultural sector's needs.

For industrial-scale production, several factors must be carefully considered to ensure a cost-effective and efficient process. The move away from extremely low-temperature reactions, as highlighted in patents like US6344580B1, is a major step towards process optimization for bulk manufacturing. google.com Operating at or above ambient temperatures significantly reduces energy costs and the need for specialized cryogenic equipment.

Further process optimization for the synthesis of this compound and its downstream conversion would likely focus on several key areas:

Catalyst Efficiency and Recovery: In the subsequent cyanation step, the efficiency of the phase-transfer catalyst is crucial. Optimizing the catalyst loading and implementing effective recovery and recycling protocols can lead to substantial cost savings.

Purification Techniques: Achieving the high purity required for agrochemical and potentially other applications necessitates efficient purification methods. Distillation is a commonly mentioned method in the patent literature for purifying the final product. google.com For industrial-scale production, optimizing distillation parameters such as pressure, temperature, and column design is critical to maximize yield and purity while minimizing energy consumption. A patent for purifying a similar chlorinated thiazole (B1198619) compound suggests that the addition of oligomeric polyethers can improve distillation outcomes by preventing the formation of solid residues in the distillation sump. google.com

Waste Stream Management: The synthesis inevitably generates byproducts and waste streams. A key aspect of industrial process optimization is the development of strategies to minimize, treat, and potentially find value in these streams to ensure an environmentally responsible and economically viable process.

Table 2: Industrial Process Optimization Considerations

| Area of Optimization | Key Considerations |

|---|---|

| Reaction Conditions | Maintaining temperatures between 15°C and 65°C to avoid costly cryogenic processes. |

| Catalysis | Optimizing loading and recycling of phase-transfer catalysts in subsequent steps. |

| Solvents | Selection of non-polar solvents that are efficient, safe, and easily recyclable. |

| Purification | Efficient distillation techniques to achieve high purity of the final product. |

| Waste Management | Minimizing and treating waste streams for environmental and economic benefits. |

Emerging Industrial Applications and Market Dynamics

While the primary application of this compound is firmly established in the agrochemical sector for metconazole synthesis, its potential in other areas is a subject of ongoing research. The presence of both a nitrile and a chloro-alkane functionality makes it a versatile intermediate for the synthesis of a variety of more complex molecules.

One area of potential, though not yet commercially realized, is in the pharmaceutical industry. A study on the synthesis of a selective serotonin (B10506) 2C agonist utilized a structurally related 2,2-dimethyl-2,3-dihydrobenzofuran scaffold. nih.gov While not a direct application of this compound, it highlights the utility of the dimethylpentyl core structure in medicinal chemistry. The synthesis of novel heterocyclic compounds, which are prevalent in many active pharmaceutical ingredients, could potentially involve intermediates derived from this compound.

The market for this compound is intrinsically linked to the market for metconazole and the broader fungicide market. The demand for fungicides is driven by the need for global food security and the protection of high-value crops. As such, the market for this intermediate is expected to be stable, with growth mirroring that of the global agrochemical industry.

Key market dynamics include:

Agrochemical Demand: The performance of the agricultural sector and the prevalence of fungal diseases in crops are the primary drivers for metconazole and, consequently, its intermediates.

Regulatory Landscape: Environmental regulations concerning the use of certain pesticides can influence the demand for specific fungicides and their precursors.

Competition from Alternative Syntheses: The development of more efficient or "greener" synthetic routes to metconazole that bypass this compound could impact its market demand in the long term.

Raw Material Costs: The price and availability of starting materials like isobutyronitrile and 1-bromo-3-chloropropane will directly affect the production cost and market price of this compound.

Q & A

Q. How can isotopic labeling (e.g., ¹³C or ²H) aid in mechanistic studies of this compound?

- Methodological Answer :

- Tracing Pathways : Synthesize ¹³C-labeled nitrile to track carbon migration in degradation or coupling reactions.

- Kinetic Isotope Effects (KIE) : Use deuterated dimethyl groups to study steric vs. electronic contributions in SN1/SN2 mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.